1-(2-Phenylpyrimidin-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylpyrimidin-4-yl)propan-1-one is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by a pyrimidine ring substituted with a phenyl group at the 2-position and a propanone group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylpyrimidin-4-yl)propan-1-one typically involves the condensation of 2-phenylpyrimidine with propanone under specific reaction conditions. One common method is the Friedel-Crafts acylation reaction, where 2-phenylpyrimidine reacts with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylpyrimidin-4-yl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpyrimidine derivatives.
Scientific Research Applications
1-(2-Phenylpyrimidin-4-yl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Phenylpyrimidin-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
1-(2-Phenylpyrimidin-4-yl)propan-1-one can be compared with other pyrimidine derivatives, such as:
1-(2-Pyridinyl)propan-1-one: Similar structure but with a pyridine ring instead of a phenylpyrimidine ring.
1-(2-Phenylpyrimidin-4-yl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
Uniqueness
The presence of both the phenyl and pyrimidine rings in this compound imparts unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
89967-16-8 |
---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-(2-phenylpyrimidin-4-yl)propan-1-one |
InChI |
InChI=1S/C13H12N2O/c1-2-12(16)11-8-9-14-13(15-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
BRQHKCMCJOYSGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=NC(=NC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.